molecular formula C9H4BrNS2 B429109 12-bromo-3,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene CAS No. 887573-17-3

12-bromo-3,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene

Cat. No.: B429109
CAS No.: 887573-17-3
M. Wt: 270.2g/mol
InChI Key: FWAGXUJPZLNNEM-UHFFFAOYSA-N
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Description

8-Bromodithieno[3,2-b:3’,2’-d]pyridine is a heterocyclic compound that features a pyridine ring fused with two thiophene rings and a bromine atom at the 8th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromodithieno[3,2-b:3’,2’-d]pyridine typically involves the bromination of dithieno[3,2-b:3’,2’-d]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in a biphasic system with picric acid as a catalyst . The reaction is carried out under controlled conditions to ensure selective bromination at the 8th position, yielding the desired product in good yield.

Industrial Production Methods: While specific industrial production methods for 8-Bromodithieno[3,2-b:3’,2’-d]pyridine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 8-Bromodithieno[3,2-b:3’,2’-d]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 8-Bromodithieno[3,2-b:3’,2’-d]pyridine is unique due to the presence of the bromine atom, which can significantly alter its reactivity and electronic properties compared to its non-brominated counterparts. This makes it particularly valuable in the synthesis of more complex molecules and materials with tailored properties .

Properties

IUPAC Name

12-bromo-3,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrNS2/c10-5-4-13-7-3-11-6-1-2-12-9(6)8(5)7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWAGXUJPZLNNEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C3C(=CN=C21)SC=C3Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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